molecular formula C9H9N3S B8685075 N-Thiazol-2-yl-benzene-1,4-diamine

N-Thiazol-2-yl-benzene-1,4-diamine

Cat. No.: B8685075
M. Wt: 191.26 g/mol
InChI Key: MFFLBPXRTWQHAP-UHFFFAOYSA-N
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Description

N-Thiazol-2-yl-benzene-1,4-diamine (IUPAC name: N'-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₆S. Its structure features a benzene-1,4-diamine backbone linked to a pyrimidine ring substituted with a 2-amino-4-methylthiazol-5-yl group (Fig. 1). Its synthesis likely involves nucleophilic aromatic substitution (SNAr) reactions, as seen in analogous imidazole-bipyridine derivatives .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

4-N-(1,3-thiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C9H9N3S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2,(H,11,12)

InChI Key

MFFLBPXRTWQHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

DNA Intercalators: IC Series (ICI, IC2, IC5)

The IC series (e.g., IC5: 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) are bicyclic planar molecules designed for DNA intercalation. Key comparisons include:

  • Planarity : Both IC5 and N-Thiazol-2-yl-benzene-1,4-diamine exhibit planar aromatic systems critical for DNA base-pair insertion. However, the thiazole ring in the latter introduces sulfur, altering electronic properties compared to IC5’s pyridine .
  • Biological Activity: IC5 showed DNA intercalation comparable to Doxorubicin.

Table 1: Comparison with DNA Intercalators

Compound Core Structure Heteroatoms DNA Intercalation Efficacy (vs. Doxorubicin)
IC5 Pyrido-pyrimidine N, N Comparable
N-Thiazol-2-yl derivative Thiazole-pyrimidine N, S Hypothetically superior (untested)
Imidazole-Bipyridine Derivatives

The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine shares a benzene-1,4-diamine backbone but substitutes thiazole with imidazole and bipyridine.

  • Heteroatom Influence : Imidazole (N-rich) vs. thiazole (N, S) alters electronic density and binding modes. Imidazole derivatives exhibit antimicrobial and anticancer activities , while thiazole-containing compounds may prioritize DNA intercalation due to enhanced planarity.
  • Synthetic Routes : Both compounds employ SNAr reactions, but the thiazole derivative requires specialized thiosemicarbazide intermediates (e.g., as in benzodioxine-thiadiazole syntheses ).

Table 2: Functional Group Impact on Bioactivity

Compound Heterocycle Key Biological Activities
Imidazole-bipyridine Imidazole Antimicrobial, anticancer
N-Thiazol-2-yl derivative Thiazole Hypothetical: DNA intercalation, enzyme inhibition
Thiadiazole-Fused Benzodioxins

Compounds like 1,4-benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole () feature fused sulfur-containing heterocycles.

  • Structural Divergence : Thiadiazole-fused systems lack the pyrimidine-thiazole linkage, reducing planarity but increasing rigidity.
  • Biological Targets : Thiadiazole derivatives inhibit α-amylase/α-glucosidase , whereas this compound’s pyrimidine-thiazole system may target kinases or DNA.

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